molecular formula C9H11N3O2 B13313679 6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione

6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione

Cat. No.: B13313679
M. Wt: 193.20 g/mol
InChI Key: XLMPFNYIBXCDRI-UHFFFAOYSA-N
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Description

6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a propyl group at position 5. This scaffold is notable for its fused pyrazole and pyrimidine rings, which confer unique electronic and steric properties.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-propyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C9H11N3O2/c1-2-3-6-8(13)11-7-4-5-10-12(7)9(6)14/h4-6H,2-3H2,1H3,(H,11,13)

InChI Key

XLMPFNYIBXCDRI-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)NC2=CC=NN2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-propylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-A]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins and inhibiting cell proliferation.

Comparison with Similar Compounds

The structural analogs of 6-propyl-pyrazolo[1,5-a]pyrimidine-5,7-dione differ primarily in substituent type, position, and functional group modifications. Below is a systematic comparison based on available evidence:

Substituent Position and Type

Positional Isomers
  • 2-Propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione (CAS: 1566821-88-2)

    • Substituent: Propyl group at position 2.
    • Safety Profile: Highly flammable (H224: "Extremely flammable liquid and vapour") and requires stringent storage conditions (P210: "Keep away from heat/sparks/open flames") .
    • Commercial Availability: Actively listed with pricing and handling guidelines, indicating industrial relevance .
  • 6-Ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione (CAS: 1564964-19-7)

    • Core Modification: Triazole replaces pyrazole (1,2,4-triazolo[1,5-a]pyrimidine).
    • Substituent: Ethyl group at position 6.
    • Properties: Lower molecular weight (180.16 g/mol) and simpler alkyl chain compared to the propyl variant .
Alkyl Chain Variations
  • 3-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione (CAS: 779353-63-8)

    • Substituent: Ethyl group at position 3.
    • Applications: Marketed as a pharmaceutical intermediate, suggesting utility in drug discovery .
    • Stability: Requires storage in a tightly closed container under cool, dry conditions, implying sensitivity to moisture or heat .
  • 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione Substituent: Methyl group at position 2.

Functional Group Additions

  • 5-(3,5-Dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 58)

    • Substituents: Aromatic (3,5-dimethylphenyl) and branched alkyl (isopropyl) groups.
    • Relevance: Studied for structural characterization, highlighting the impact of bulky substituents on ring conformation and reactivity .
  • 2-Methyl-6-(4-trifluoromethyl)-7-(2-hydroxy)phenylpyrazolo[1,5-a]pyrimidine (4j)

    • Substituents: Trifluoromethyl and hydroxy-phenyl groups.
    • Bioactivity: Demonstrated antifungal activity against phytopathogens, suggesting that electron-withdrawing groups enhance biological efficacy .

Physical and Chemical Properties

Compound Name Substituent Position Alkyl Chain Molecular Weight (g/mol) Key Properties
6-Propyl-pyrazolo[1,5-a]pyrimidine 6 C3H7 195.2 (estimated) Data limited; inferred stability from analogs
2-Propyl-pyrazolo[1,5-a]pyrimidine 2 C3H7 195.2 Highly flammable, requires inert storage
3-Ethyl-pyrazolo[1,5-a]pyrimidine 3 C2H5 181.2 Stable under dry conditions
6-Ethyl-triazolo[1,5-a]pyrimidine 6 C2H5 180.16 Lower MW, triazole core alters reactivity

Biological Activity

6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its interactions with various biological targets, particularly in the fields of oncology and infectious disease treatment.

The molecular formula of this compound is C9H12N4O2C_9H_{12}N_4O_2, with a molecular weight of approximately 196.22 g/mol. Its structure features a unique pyrazolo-pyrimidine scaffold that contributes to its biological activity.

PropertyValue
Molecular FormulaC9H12N4O2C_9H_{12}N_4O_2
Molecular Weight196.22 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and receptors. Notably:

  • Kinase Inhibition : Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit kinases involved in cell proliferation and survival pathways. For instance, the compound has been identified as a selective inhibitor of checkpoint kinase 1 (CHK1), which plays a critical role in DNA damage response and cell cycle regulation .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant activity against various pathogens. For example, pyrazolo[1,5-a]pyrimidines have shown promising results against Plasmodium falciparum, the causative agent of malaria .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity TypeTarget/PathogenIC50 Value (μM)Reference
CHK1 InhibitionHuman cancer cells0.45
Antimalarial ActivityPlasmodium falciparum14
AntitrypanosomalTrypanosoma brucei10
Antibacterial ActivityMycobacterium tuberculosis25

Case Studies

Case Study 1: CHK1 Inhibitors
A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as CHK1 inhibitors found that several compounds exhibited potent inhibitory activity. The lead compound demonstrated an IC50 value of 0.45 μM against CHK1 in vitro assays. This highlights the potential of this scaffold in developing targeted cancer therapies .

Case Study 2: Antimalarial Activity
In another investigation targeting antimalarial properties, derivatives of pyrazolo[1,5-a]pyrimidine were screened for their ability to inhibit P. falciparum growth. The most active compound showed an IC50 value of 14 μM in ex vivo assays. This suggests that modifications to the core structure could enhance efficacy against malaria parasites .

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